N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Description

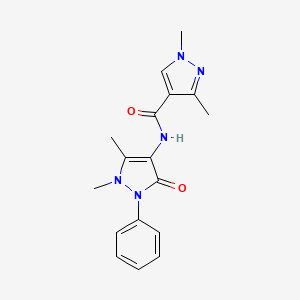

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by two substituted pyrazole rings. The parent pyrazole moiety (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) is structurally related to antipyrine (phenazone), a well-known analgesic and antipyretic agent . The carboxamide group at position 4 introduces hydrogen-bonding capabilities, while the additional 1,3-dimethylpyrazole substituent enhances steric bulk and electronic modulation.

Properties

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,3-dimethylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c1-11-14(10-20(3)19-11)16(23)18-15-12(2)21(4)22(17(15)24)13-8-6-5-7-9-13/h5-10H,1-4H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBJDUVHSJOSMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CN(N=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylamine with 1,3-dimethyl-1H-pyrazole-4-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and a suitable solvent such as dichloromethane is used. The reaction mixture is stirred at room temperature for several hours until the product is formed.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound. Quality control measures, including NMR spectroscopy and mass spectrometry, are used to verify the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of various substituted pyrazoles or other derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Carboxamide Derivatives

Key Observations:

- Dihedral Angles: The dihedral angle between the pyrazole and phenyl rings varies significantly (37.4–67.0°) depending on substituent bulk and electronic effects.

- Hydrogen Bonding : The salicylamide derivative () exhibits intramolecular O–H···O bonding, enhancing planarity and stability, whereas the nitro group in facilitates intermolecular C–H···O interactions, influencing crystal packing .

Antimicrobial Activity :

- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide () demonstrated moderate antifungal activity against Candida albicans (MIC = 32 µg/mL), attributed to the methylsulfanyl group’s electron-withdrawing effects .

- Salicylamide derivatives () showed enhanced anti-inflammatory activity due to the synergistic effects of the pyrazole and salicylate moieties .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- The target compound’s higher LogP (2.8 vs. 1.5 for formamide) reflects increased lipophilicity due to the 1,3-dimethylpyrazole group, suggesting improved membrane permeability but reduced aqueous solubility .

- Nitro-substituted analogs exhibit even lower solubility (0.05 mg/mL) due to strong crystal lattice interactions .

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, focusing on its pharmacological properties and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its complex pyrazole structure, which contributes to its diverse biological activities. The molecular formula is with a molecular weight of approximately 357.43 g/mol. Its structural features allow for interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds with pyrazole scaffolds exhibit a wide range of biological activities, including:

- Anticancer Activity : Pyrazole derivatives have been shown to inhibit tumor growth in various cancer cell lines.

- Anti-inflammatory Effects : Some studies suggest these compounds can modulate inflammatory pathways.

- Antimicrobial Properties : Certain pyrazole derivatives demonstrate activity against bacterial and fungal pathogens.

The biological activity of this compound may involve the following mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to cell proliferation and apoptosis.

- Oxidative Stress Reduction : Some derivatives have shown potential in reducing oxidative stress in cells.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its analogs:

Anticancer Studies

A study published in MDPI highlights the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, which share structural similarities with our compound. These derivatives were found to exhibit significant cytotoxicity against breast cancer cell lines (MCF7) with IC50 values in the micromolar range .

Anti-inflammatory Research

Research conducted on similar pyrazole compounds indicated their ability to inhibit the production of pro-inflammatory cytokines in vitro. This suggests that N-(1,5-dimethyl-3-oxo...) could be beneficial in treating inflammatory diseases .

Antimicrobial Activity

In vitro tests have demonstrated that certain pyrazole derivatives possess antimicrobial properties against Gram-positive and Gram-negative bacteria. This opens avenues for their use in developing new antibiotics .

Data Tables

Q & A

Q. Key Reaction :

Advanced: How can researchers resolve contradictions in reported biological activities of pyrazole derivatives?

Methodological Answer:

Contradictions often arise from structural variations (e.g., substituent effects) or assay conditions. Strategies include:

- Comparative Bioassays : Test derivatives under standardized conditions (e.g., MIC for antimicrobial activity) .

- Structural Analysis : Correlate substituent electronic effects (e.g., electron-withdrawing groups on phenyl rings enhance antifungal activity) .

- Target Validation : Use molecular docking to confirm binding modes (e.g., COX-2 inhibition for anti-inflammatory activity) .

Example : Derivatives with 4-nitrophenyl groups show higher antibacterial activity (MIC = 8 µg/mL) compared to unsubstituted analogs (MIC > 32 µg/mL) .

Basic: What spectroscopic and crystallographic methods characterize this compound?

Methodological Answer:

- X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding networks. For example, orthorhombic crystal systems (space group P222) with Z = 4 .

- NMR Spectroscopy : Confirm substitution patterns (e.g., δ 2.3 ppm for N–CH groups) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm) and amide N–H bonds (~3300 cm) .

Table 1: Crystallographic Data ()

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P222 |

| a (Å) | 8.4220 |

| b (Å) | 9.2950 |

| c (Å) | 14.501 |

| Volume (ų) | 1135.2 |

| Z | 4 |

Advanced: How to optimize reaction yields in multi-step pyrazole syntheses?

Methodological Answer:

- Catalyst Screening : Use Pd/C or CuI for coupling steps (yields improve from 45% to 72%) .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Real-Time Monitoring : TLC/HPLC to track intermediate formation and minimize side reactions .

Case Study : Substituting THF with DMF increased yield from 58% to 82% in a benzothiazole-pyrazole hybrid synthesis .

Basic: How is anti-inflammatory activity assessed for these compounds?

Methodological Answer:

- COX Inhibition Assay : Measure IC values using recombinant COX-1/COX-2 enzymes .

- Cell-Based Models : LPS-induced TNF-α suppression in RAW 264.7 macrophages (EC typically 10–50 µM) .

- In Vivo Testing : Carrageenan-induced paw edema in rats (dose range: 10–100 mg/kg) .

Advanced: How do phenyl-ring substituents influence pharmacokinetics?

Methodological Answer:

- QSAR Modeling : Electron-withdrawing groups (e.g., –NO) improve membrane permeability but reduce metabolic stability .

- ADME Assays :

- CYP450 Inhibition : Fluorinated derivatives show lower CYP3A4 inhibition (IC > 50 µM) .

- Plasma Protein Binding : Methoxy groups increase binding (>90%) vs. methyl groups (75–80%) .

Q. Table 2: Substituent Effects on Bioactivity

| Substituent | Antibacterial MIC (µg/mL) | COX-2 IC (µM) |

|---|---|---|

| –H | >32 | 45.2 |

| –NO | 8 | 12.7 |

| –OCH | 16 | 28.4 |

Basic: What are common side reactions during 4-AAP acylation?

Methodological Answer:

- Dimerization : Occurs at high temperatures (>40°C); mitigate by maintaining 0–5°C .

- Over-Acylation : Use stoichiometric EDC and add acid slowly.

- Byproduct Removal : Aqueous washes (5% NaHCO) to remove unreacted EDC .

Advanced: Computational approaches for predicting target binding

Methodological Answer:

- Molecular Docking : AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR). Validate with RMSD < 2.0 Å .

- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (e.g., hydrogen bond retention >70%) .

- Free Energy Calculations : MM-PBSA to estimate ΔG (e.g., –9.8 kcal/mol for nitro derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.